4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Pyrrolopyridines
This compound is a type of pyrrolopyridine, a class of compounds known for their wide range of biological activities. Pyrrolopyridines have been studied for their potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Molecular and Cellular Effects
Compounds in the pyrrolopyridine class have been shown to have effects on blood glucose levels .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in the pyrrolopyridine family have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are critical to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyrrolo-pyridine derivatives .
Scientific Research Applications
4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases.
Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo-pyridine derivatives, such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-methanol
Uniqueness
What sets 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and aldehyde groups provides unique sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-5-6(2)12-10(11)8-3-7(4-14)13-9(5)8/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOZIBVTLJSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=C1NC(=C2)C=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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